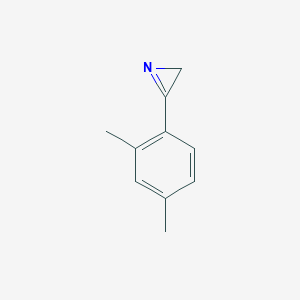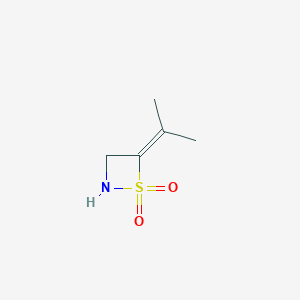
(trans-2-(tert-Butyl)cyclopropyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(trans-2-(tert-Butyl)cyclopropyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a cyclopropyl ring substituted with a tert-butyl group and a boronic acid functional group, making it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (trans-2-(tert-Butyl)cyclopropyl)boronic acid typically involves the hydroboration of alkenes or alkynes. One common method is the hydroboration of a cyclopropyl alkene with a borane reagent, such as borane-tetrahydrofuran complex, followed by oxidation to yield the boronic acid. The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation of the boron center .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
(trans-2-(tert-Butyl)cyclopropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon coupled products.
Aplicaciones Científicas De Investigación
Chemistry
(trans-2-(tert-Butyl)cyclopropyl)boronic acid is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This reaction is essential in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Biology and Medicine
In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. This compound can be employed in the design of enzyme inhibitors due to its ability to form reversible covalent bonds with active site residues .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique reactivity allows for the creation of materials with specific properties and functions .
Mecanismo De Acción
The mechanism of action of (trans-2-(tert-Butyl)cyclopropyl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired carbon-carbon bond . The molecular targets and pathways involved in biological applications include the active sites of enzymes, where the boronic acid forms reversible covalent bonds with nucleophilic residues .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Cyclopropylboronic acid
Uniqueness
(trans-2-(tert-Butyl)cyclopropyl)boronic acid is unique due to its cyclopropyl ring and tert-butyl group, which confer distinct steric and electronic properties. These features enhance its reactivity and selectivity in chemical reactions compared to simpler boronic acids like phenylboronic acid or vinylboronic acid .
Propiedades
Fórmula molecular |
C7H15BO2 |
|---|---|
Peso molecular |
142.01 g/mol |
Nombre IUPAC |
[(1R,2R)-2-tert-butylcyclopropyl]boronic acid |
InChI |
InChI=1S/C7H15BO2/c1-7(2,3)5-4-6(5)8(9)10/h5-6,9-10H,4H2,1-3H3/t5-,6-/m1/s1 |
Clave InChI |
UPPDXDIPPWGOAC-PHDIDXHHSA-N |
SMILES isomérico |
B([C@@H]1C[C@H]1C(C)(C)C)(O)O |
SMILES canónico |
B(C1CC1C(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923339.png)



![2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11923373.png)


![3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923400.png)




